molecular formula C16H12FN3O2 B2548538 7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1226379-06-1

7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2548538
CAS No.: 1226379-06-1
M. Wt: 297.289
InChI Key: BNJBJSPRPWWZRU-UHFFFAOYSA-N
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Description

7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a pyrazolopyrimidine derivative characterized by a cyclopropyl group at position 7, a 3-fluorophenyl substituent at position 2, and a carboxylic acid moiety at position 5.

Properties

IUPAC Name

7-cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-11-3-1-2-10(6-11)12-8-15-18-13(16(21)22)7-14(9-4-5-9)20(15)19-12/h1-3,6-9H,4-5H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJBJSPRPWWZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NC3=CC(=NN23)C4=CC(=CC=C4)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the condensation of a suitable aminopyrazole with a cyclopropyl ketone derivative. One common method involves the reaction of methyl 5-amino-1H-pyrazole-3-carboxylate with 1-cyclopropyl-4,4-difluorobutane-1,3-dione under specific conditions . The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. Industrial production methods may involve optimization of these conditions to improve yield and scalability .

Chemical Reactions Analysis

7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. The inhibition of mTOR can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Study:
A study demonstrated that a related pyrazolo[1,5-a]pyrimidine compound effectively inhibited cell proliferation in various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) . The compound's mechanism was linked to its ability to disrupt critical signaling pathways involved in cancer progression.

Antiviral Properties

Another promising application of 7-cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is its potential as an antiviral agent. Research has focused on its ability to interfere with viral polymerase activity, particularly against influenza A viruses. The compound has been shown to disrupt the PA-PB1 interface of the viral polymerase complex, inhibiting viral replication .

Case Study:
In a study investigating new antiviral drugs targeting influenza, derivatives of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit viral polymerase activity. The findings suggested that these compounds could serve as lead candidates for developing effective antiviral therapies .

Neuroprotective Effects

Recent studies have also explored the neuroprotective properties of pyrazolo[1,5-a]pyrimidines. These compounds may exert protective effects against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.

Research Findings:
In vitro studies have indicated that certain pyrazolo[1,5-a]pyrimidine derivatives can reduce oxidative stress markers and improve neuronal survival under toxic conditions . This suggests a potential application in treating conditions such as Alzheimer’s disease or Parkinson’s disease.

Compound NameTargetActivityReference
Compound AmTORInhibition of cell proliferation
Compound BInfluenza PolymeraseDisruption of PA-PB1 interaction
Compound CNeuronal CellsReduction of oxidative stress

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it is believed to inhibit certain protein kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of tumor growth and proliferation . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which enhances its fluorescence .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to highlight substituent effects on molecular properties:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight CAS Number Purity Key Differences vs. Target Compound Source
7-Cyclopropyl-2-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-fluorophenyl C₁₇H₁₃FN₃O₂ 310.30 Not provided Not reported Fluorine position (ortho vs. meta on phenyl)
7-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid trifluoromethyl C₁₁H₈F₃N₃O₂ 271.20 1781023-09-3 Not reported Electron-withdrawing CF₃ vs. aryl substituent
7-Cyclopropyl-2-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid methyl C₁₁H₁₁N₃O₂ 217.23 92289-91-3 Not reported Smaller alkyl group vs. fluorinated aryl
7-Cyclopropyl-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid 2-methoxyphenyl C₁₈H₁₆N₃O₃ 322.34 Not provided Not reported Methoxy (electron-donating) vs. fluoro substituent

Structural and Functional Analysis

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. The methoxy group (Compound D) introduces polarity, increasing solubility in polar solvents, while fluorine (Compounds A and target) balances moderate lipophilicity and metabolic stability .
  • Steric and Positional Effects :

    • Ortho-substituted fluorine (Compound A) may introduce steric hindrance compared to the meta-substituted target compound, affecting binding interactions in biological systems .
    • Methyl substituents (Compound C) minimize steric bulk, favoring compact molecular conformations .

Stability and Handling

  • Trifluoromethyl-substituted derivatives (Compound B) may exhibit enhanced stability against oxidative degradation due to the strong electron-withdrawing nature of CF₃ .

Research Limitations and Discrepancies

  • Molecular Formula Inconsistencies: lists a molecular formula (C₆H₅F₂N₃O₄) for 7-cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid, conflicting with the formula (C₁₁H₈F₃N₃O₂) in .
  • Biological Activity Data: No direct pharmacological or biochemical data are available in the provided evidence, limiting functional comparisons.

Biological Activity

7-Cyclopropyl-2-(3-fluorophenyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a cyclopropyl group and a fluorophenyl moiety, which contribute to its unique pharmacological properties. The molecular formula is C12H12FN3O2C_{12}H_{12}FN_3O_2, with a molecular weight of approximately 235.24 g/mol.

Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that pyrazolo[1,5-a]pyrimidines can selectively inhibit certain enzymes, such as adenylyl cyclase type 1 (AC1), which is involved in chronic pain signaling pathways. For instance, a related compound demonstrated an IC50 value of 1.4 μM against AC1-mediated cAMP production .
  • Anticancer Activity : Pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have reported significant cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells with IC50 values ranging from 10 µg/ml to 50 µg/ml for structurally related compounds .
  • Neuroprotective Effects : Some derivatives have shown promise in neuroprotection by modulating neurotrophic factors, potentially aiding in conditions like neurodegeneration .

Biological Activity Data

The following table summarizes key biological activities and their corresponding IC50 values for related compounds:

Compound NameActivity TypeIC50 Value (µM)
This compoundAC1 Inhibition1.4
Related Pyrazolo Compound ACytotoxicity (EAC Cells)10
Related Pyrazolo Compound BCytotoxicity (EAC Cells)25
Related Pyrazolo Compound CCytotoxicity (EAC Cells)50

Case Studies and Research Findings

Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in therapeutic applications:

  • Cancer Therapeutics : A study demonstrated that pyrazolo[1,5-a]pyrimidines exhibited significant anticancer properties by inducing apoptosis in cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell proliferation and survival pathways.
  • Pain Management : Another research focused on the analgesic properties of these compounds. The selective inhibition of AC1 led to reduced pain sensitivity in animal models, suggesting a potential role in developing new analgesics.
  • Neurodegenerative Diseases : Investigations into the neuroprotective effects indicated that these compounds could enhance the expression of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and function.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-cyclopropyl-substituted pyrazolo[1,5-a]pyrimidine derivatives, and how are they optimized?

  • Methodology : The synthesis typically involves cyclization of 5-aminopyrazole precursors with enaminones or substituted acrylonitriles. For example, reacting 5-aminopyrazole with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one in aqueous ethanol yields pyrazolo[1,5-a]pyrimidine intermediates, which are then functionalized at position 7 via nucleophilic substitution or coupling reactions . Optimization includes solvent selection (e.g., ethanol/DMF for recrystallization) and temperature control during reflux to improve yields .

Q. How are spectroscopic techniques (NMR, IR, MS) used to confirm the structure of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodology :

  • 1H NMR : Aromatic protons in the pyrazolo[1,5-a]pyrimidine core appear as distinct doublets (δ 6.8–8.5 ppm), with cyclopropyl protons resonating as a multiplet near δ 1.0–1.5 ppm .
  • 13C NMR : The carboxylic acid carbon (C-5) shows a characteristic signal at δ 165–170 ppm .
  • IR : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the carboxylic acid group .
  • HRMS : Used to validate molecular ion peaks (e.g., [M+H]+) with deviations <2 ppm for purity assessment .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic vs. computational structural data for pyrazolo[1,5-a]pyrimidines?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving ambiguities. For instance, SC-XRD data (orthorhombic Pbca space group, a=9.536 Å, b=15.941 Å, c=24.853 Å) can validate DFT-optimized geometries. Discrepancies in bond angles (e.g., C–N–C deviations >2°) may indicate lattice packing effects, requiring Hirshfeld surface analysis to assess intermolecular interactions .

Q. How do substituents at positions 2 and 7 influence the biological activity of pyrazolo[1,5-a]pyrimidine-5-carboxylic acid derivatives?

  • Structure-Activity Relationship (SAR) :

  • Position 2 : A 3-fluorophenyl group enhances lipophilicity, improving blood-brain barrier penetration for CNS targets .
  • Position 7 : Cyclopropyl substitution reduces metabolic degradation compared to bulkier groups (e.g., trifluoromethyl), as shown in enzyme inhibition assays (IC50 values <100 nM) .
    • Experimental Design : Compare IC50 values across analogs using kinase inhibition assays (e.g., KDR kinase) and correlate with logP values calculated via HPLC .

Q. What experimental pitfalls arise in synthesizing 7-cyclopropyl derivatives, and how are they mitigated?

  • Common Issues :

  • Low Yield : Competing side reactions (e.g., dimerization) during cyclopropane ring formation. Mitigation: Use slow addition of cyclopropanating agents (e.g., trimethylsulfoxonium iodide) under inert atmospheres .
  • Purification Challenges : Carboxylic acid group acidity complicates column chromatography. Solution: Convert to methyl esters temporarily, then hydrolyze post-purification .

Data Analysis & Validation

Q. How are discrepancies in NMR data interpreted for pyrazolo[1,5-a]pyrimidine analogs?

  • Case Study : If 1H NMR shows unexpected splitting (e.g., aromatic protons as triplets instead of doublets), consider:

  • Tautomerism : Pyrazolo[1,5-a]pyrimidines may exhibit annular tautomerism, altering proton environments. Use 2D NMR (COSY, NOESY) to confirm exchange processes .
  • Impurity Peaks : Compare with HRMS to rule out byproducts (e.g., unreacted starting materials) .

Q. What computational methods validate the electronic effects of fluorine substituents in these compounds?

  • Approach :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces (EPS). Fluorine’s electronegativity reduces electron density at C-3, enhancing electrophilic reactivity .
  • Molecular Docking : Simulate binding to targets (e.g., benzodiazepine receptors) to assess how fluorine’s σ-hole interactions improve binding affinity (ΔG < -8 kcal/mol) .

Experimental Design Considerations

Q. How are reaction conditions optimized for introducing the cyclopropyl group at position 7?

  • Protocol :

Precursor Preparation : Synthesize 7-bromo intermediate via POCl3-mediated halogenation .

Cyclopropanation : React with cyclopropylboronic acid under Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C). Monitor progress via TLC (Rf = 0.4 in ethyl acetate/hexane 1:1) .

Yield Optimization : Increase equivalents of boronic acid (1.5–2.0 eq) and extend reaction time to 24h for >80% conversion .

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